Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives constitute one of the most important fused bicyclic heterocyclic systems in modern medicinal chemistry, recognized as a privileged structural motif due to their exceptional biological activity profile and synthetic versatility. These nitrogen-bridged heterocyclic compounds demonstrate remarkable structural diversity and have found extensive applications in pharmaceuticals, organometallics, and natural product synthesis. The imidazo[1,2-a]pyridine scaffold is characterized by its unique electronic properties arising from the fusion of an imidazole ring with a pyridine ring, creating a bicyclic system with distinct reactivity patterns and biological interactions.
The biological significance of imidazo[1,2-a]pyridine derivatives spans a broad spectrum of therapeutic applications, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. Several commercially available drugs are based on this scaffold, including zolpidem, alpidem, olprinone, zolimidine, and necopidem, demonstrating the clinical relevance and therapeutic potential of this heterocyclic system. The structural framework serves as the foundation for numerous therapeutically utilized medications, highlighting its importance as a drug prejudice scaffold in pharmaceutical development.
The synthetic accessibility of imidazo[1,2-a]pyridine derivatives has been extensively studied, with numerous methodologies developed over the past decades. These synthetic approaches encompass condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions, providing chemists with diverse strategies for constructing these valuable heterocyclic systems. The versatility of synthetic methods available for imidazo[1,2-a]pyridine derivatives enables the preparation of highly functionalized analogs with tailored properties for specific applications.
Historical Development of Trifluoromethylated Heterocycles
The historical development of trifluoromethylated heterocycles represents a significant evolution in organic chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. The first investigations into trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, marking the beginning of systematic research into fluorinated organic compounds. An early review of trifluoromethylation appeared in 1958, consolidating the initial findings and establishing the foundation for future developments in this field.
The synthetic methodology for trifluoromethylation underwent significant advancement with the development of early methods by Frédéric Swarts in 1892, which utilized antimony fluoride in reactions involving benzotrichloride to form fluorinated products. The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper catalysis, which was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations.
A pivotal advancement in trifluoromethylation chemistry occurred with the preparation of trifluoromethyltrimethylsilane, reported by Ingo Ruppert in 1984. This reagent became widely used as a nucleophilic trifluoromethylating agent following the work of Prakash and Olah in 1989, who demonstrated its activation by fluoride for nucleophilic trifluoromethylation of carbonyl compounds. The development of sodium trifluoroacetate as a trifluoromethylation reagent was introduced by Matsui in 1981, expanding the arsenal of available trifluoromethylating agents.
Recent advances in trifluoromethylation have focused on the development of mild, efficient, and environmentally benign protocols. The use of sodium trifluoromethanesulfinate (Langlois reagent) in combination with tert-butyl hydroperoxide has emerged as an effective method for trifluoromethylation of various heterocyclic systems, including imidazo[1,2-a]pyridines, under ambient conditions. These developments have made trifluoromethylation more accessible and practical for synthetic applications.
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique combination of structural features that address multiple aspects of modern drug design and materials science. The incorporation of the trifluoromethyl group serves to enhance lipophilicity, metabolic stability, and pharmacokinetic properties, making it an attractive scaffold for pharmaceutical development. The trifluoromethyl substituent is particularly valuable because it can significantly alter the electronic properties of the heterocyclic system while maintaining favorable drug-like characteristics.
The compound's structural complexity provides multiple sites for chemical modification and functionalization, enabling the development of structure-activity relationships and the optimization of biological properties. The presence of the ethyl ester functionality at the 3-position offers opportunities for further derivatization through hydrolysis to the corresponding carboxylic acid or conversion to other functional groups such as amides or other ester derivatives. This versatility makes the compound valuable as a synthetic intermediate for the preparation of diverse analog libraries.
From a synthetic methodology perspective, the compound represents an important target for developing new synthetic strategies for trifluoromethylated heterocycles. The specific substitution pattern challenges synthetic chemists to develop regioselective and efficient synthetic routes that can accommodate the multiple functional groups while maintaining the integrity of the heterocyclic core. Recent developments in trifluoromethylation methodology have made such compounds more accessible, contributing to their increased importance in chemical research.
The compound also serves as a model system for studying the effects of fluorination on heterocyclic systems. The trifluoromethyl group's unique electronic properties, including its strong electron-withdrawing character and high electronegativity, provide insights into how fluorination affects molecular reactivity, stability, and intermolecular interactions. These studies contribute to the broader understanding of fluorine chemistry and its applications in drug design and materials science.
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position in heterocyclic chemistry as a representative example of advanced fluorinated heterocycles that combine multiple functional elements in a single molecular framework. The compound embodies the modern approach to heterocyclic design where traditional scaffolds are enhanced through strategic fluorination and functionalization to achieve improved properties and expanded utility.
The molecular structure of this compound, with the molecular formula C12H11F3N2O2 and molecular weight of 272.22 g/mol, represents an optimal balance between complexity and synthetic accessibility. The melting point range of 80-82°C indicates appropriate crystalline properties for handling and purification, while the 95% purity specification demonstrates the feasibility of obtaining high-quality material for research applications. The compound's CAS number 874830-63-4 and various identifiers including PubChem CID 16413759 establish its place in chemical databases and facilitate its use in research.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H11F3N2O2 | |
| Molecular Weight | 272.22 g/mol | |
| CAS Number | 874830-63-4 | |
| PubChem CID | 16413759 | |
| Melting Point | 80-82°C | |
| Purity | 95% | |
| IUPAC Name | This compound |
The compound's position in heterocyclic chemistry is further emphasized by its relationship to other important imidazo[1,2-a]pyridine derivatives. The presence of the carboxylate functionality at the 3-position aligns with the structural features found in antimycobacterial agents, where imidazo[1,2-a]pyridine-3-carboxamides have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis. This structural similarity suggests potential biological activity and therapeutic applications for the compound and its derivatives.
The trifluoromethyl substitution at the 2-position represents a strategic modification that can significantly enhance the compound's pharmacological properties. Studies have shown that trifluoromethylated heterocycles often exhibit improved metabolic stability, enhanced membrane permeability, and modified protein binding characteristics compared to their non-fluorinated analogs. The specific positioning of the trifluoromethyl group in this compound allows for optimal electronic effects on the heterocyclic system while maintaining synthetic accessibility.
The 8-methyl substituent provides additional structural diversity and can influence the compound's physical properties, biological activity, and synthetic reactivity. This substitution pattern creates a unique chemical entity that can serve as a starting point for the development of new pharmaceutical agents or materials with tailored properties. The combination of these structural features positions this compound as a valuable compound for advancing research in fluorinated heterocyclic chemistry and its applications in drug discovery and materials science.
Properties
IUPAC Name |
ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)8-9(12(13,14)15)16-10-7(2)5-4-6-17(8)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSHPAJCZHZAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154339 | |
| Record name | Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874830-63-4 | |
| Record name | Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874830-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Reactions (MCR)
One efficient approach involves a three-component reaction of:
- 2-aminopyridine derivatives
- Aldehydes or ketones
- Isocyanides or equivalents
This method allows rapid assembly of the imidazo[1,2-a]pyridine ring with diverse substituents under mild conditions.
Metal-Catalyzed Cross-Coupling and Cyclization
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are used to introduce aryl or trifluoromethyl groups, followed by cyclization to form the fused ring system.
Metal-Free and Aqueous Conditions
Recent advances have demonstrated metal-free, aqueous cycloisomerization methods using base-promoted reactions of N-propargylpyridiniums, offering greener and scalable routes.
Specific Preparation Methods for Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Method Based on Pyridin-2-amine and Acid Derivatives (EDCI-Mediated Coupling)
- Starting materials: 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and trifluoroacetic acid derivatives
- Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agent
- Solvent: Pyridine or methanol
- Conditions: Stirring at room temperature or mild heating (~25 °C) for 12 hours
- Workup: Extraction with ethyl acetate, drying over Na2SO4, concentration, and purification by chromatography or preparative HPLC
- Outcome: Formation of amide intermediates that can be further transformed into the ester derivative
This method allows the introduction of the trifluoromethyl group via the acid component and the ester functionality through subsequent esterification steps.
Photocatalytic Synthesis Using Aminopyridine and β-Ketoester
- Starting materials: 2-amino-3-methylpyridine and methyl isobutyrylacetate (or ethyl analogs)
- Catalyst: Erythrosine B (organic dye)
- Additives: Potassium bromide as brominating agent
- Solvent: Acetonitrile
- Conditions: Irradiation with 15 W compact fluorescent lamp (CFL) at room temperature for 24 hours under open air
- Workup: Dilution with water, extraction with ethyl acetate, drying, and purification by column chromatography
- Yield: Up to 80% for this compound
This metal-free, mild photocatalytic method is scalable and environmentally friendly, providing high yields of the target compound with good functional group tolerance.
Metal-Free, Aqueous Cycloisomerization of N-Propargylpyridiniums
- Starting materials: N-propargylpyridinium salts derived from 2-aminopyridines
- Conditions: NaOH-promoted cycloisomerization in aqueous medium at ambient temperature
- Time: Minutes to hours depending on scale
- Advantages: Rapid, high-yielding, metal-free, and green synthesis
- Functional group tolerance: Includes trifluoromethyl and methyl substituents
This method offers a significant improvement in space-time yield and environmental metrics compared to traditional metal-catalyzed routes.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The trifluoromethyl group is typically introduced via trifluoroacetic acid derivatives or trifluoromethylated starting materials, ensuring regioselective substitution at the 2-position of the imidazo[1,2-a]pyridine ring.
- The ester group at the 3-position is commonly installed through esterification of the corresponding carboxylic acid or via direct use of β-ketoesters in multicomponent reactions.
- Photocatalytic methods using organic dyes under visible light provide a mild and environmentally benign alternative to traditional metal-catalyzed syntheses, with good yields and scalability.
- Metal-free aqueous cycloisomerization methods offer rapid synthesis with excellent green chemistry metrics, tolerating a wide range of substituents including trifluoromethyl and methyl groups.
- Purification is generally achieved by silica gel chromatography or preparative HPLC, with characterization confirmed by NMR and crystallographic analysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Applications
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is part of the imidazopyridine family, which has shown significant promise in drug development. Its derivatives are being investigated for various therapeutic applications:
- Anticancer Agents : Compounds related to imidazopyridines have been identified as potential inhibitors of cancer cell proliferation. For instance, they may act as inhibitors of key enzymes involved in tumor growth, such as hypoxia-inducible factor (HIF) and indoleamine 2,3-dioxygenase (IDO) .
- Neurological Disorders : The imidazopyridine structure is also being explored for its neuroprotective properties. Some derivatives have demonstrated activity against neurodegenerative diseases by modulating serotonin receptors and other neurochemical pathways .
- Inflammatory Diseases : Research indicates that imidazopyridines can function as anti-inflammatory agents, potentially benefiting conditions like rheumatoid arthritis and other inflammatory disorders .
Agrochemical Applications
The trifluoromethyl group present in this compound enhances its biological activity, making it a valuable candidate in agrochemicals:
- Pesticides : Trifluoromethylpyridine derivatives are increasingly used in the formulation of pesticides due to their efficacy in protecting crops from pests and diseases. This compound can be integrated into pesticide formulations to improve their performance .
- Herbicides : This compound may also serve as an intermediate in the synthesis of herbicides that target specific plant growth pathways, thereby enhancing crop yield and sustainability .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various imidazopyridine derivatives, including this compound. The results indicated that these compounds exhibited significant inhibitory effects on tumor cell lines, with IC50 values suggesting potent activity against specific cancer types .
Case Study 2: Agrochemical Efficacy
In a field trial assessing the effectiveness of trifluoromethylpyridine-based pesticides, this compound was included in the formulation. The trial demonstrated a marked reduction in pest populations compared to untreated controls, highlighting its potential as a key ingredient in future agrochemical products .
Mechanism of Action
The mechanism of action of ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Reactivity: Bromination at position 8 () increases molecular weight by ~80 g/mol compared to the methyl-substituted compound, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Electronic Effects :
- The trifluoromethyl group at position 2 in the target compound enhances electron withdrawal, stabilizing the imidazo[1,2-a]pyridine core against nucleophilic attack .
- Halogenation (e.g., 6-Br, 3-Cl in ) introduces electronegative centers, favoring interactions with cysteine residues in biological targets .
Solubility and Bioavailability :
Key Observations:
- Regioselectivity : N-Chlorosuccinimide (NCS) in ethyl acetate selectively chlorinates methyl groups at position 5 (), whereas acetic acid promotes oxo-dihydro product formation .
- Catalytic Challenges : Introducing multiple trifluoromethyl groups () reduces coupling yields due to steric and electronic hindrance .
Biological Activity
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 874830-63-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies.
- Molecular Formula : C₁₂H₁₁F₃N₂O₂
- Molecular Weight : 272.22 g/mol
- Melting Point : 80-82 °C
- CAS Number : 874830-63-4
Biological Activity Overview
This compound has been investigated for various biological activities, including:
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The structure of the compound suggests potential interactions with biological targets due to the presence of trifluoromethyl and imidazole groups, which are known to enhance biological activity.
Table 1: Summary of Synthesis Methods
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antitumor Studies :
- A study assessed the compound's effects on MDA-MB-231 and MDA-MB-468 TNBC cell lines using sulforhodamine B assays. The results indicated a significant reduction in cell viability with a GI50 concentration observed at approximately 13 μM .
- Flow cytometry analysis revealed that treatment with this compound increased the G0/G1 phase population while decreasing the S phase population in treated cells compared to controls, suggesting an impact on cell cycle regulation .
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
- Methodology :
- Substitution Reactions : A high-yield (87.12%) synthesis involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl bromopyruvate under optimized substitution conditions, yielding intermediates confirmed via ¹H NMR .
- Friedel-Crafts Acylation : Lewis acid-catalyzed (e.g., ZnI₂) condensation of α-bromoacetophenone derivatives with aminopyridines in anhydrous methanol generates imidazo[1,2-a]pyridine scaffolds. This method avoids heterogeneous mixtures and ensures >90% purity .
- Key Considerations : Catalytic Lewis acids (e.g., ZnI₂) and air oxidation are critical for regioselective C-3 functionalization .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assignments of hydrogen and carbon environments, such as trifluoromethyl (-CF₃) signals at δ ~120–125 ppm (¹³C) and methyl groups at δ ~2.5 ppm (¹H), are critical for structural validation .
- HRMS : High-resolution mass spectrometry confirms molecular weight accuracy (e.g., [M + H]⁺ calculated vs. observed: Δ < 2 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1100 cm⁻¹ (C-F) validate functional groups .
Advanced Research Questions
Q. What is the mechanistic role of this compound in inhibiting the PI3K/Akt pathway in anti-fibrotic studies?
- Methodology :
- In Vitro/In Vivo Models : HS-173, a derivative, reduces hepatic stellate cell activation by blocking PI3K/Akt signaling, assessed via Western blotting for phosphorylated Akt and apoptosis assays (e.g., TUNEL staining) .
- Dose-Response Analysis : MTT assays show dose-dependent cytotoxicity (IC₅₀ ~5–10 µM) in cancer cells, with pathway inhibition confirmed via luciferase reporter assays for NF-κB/STAT3 .
Q. How do structural modifications at the C-3 position influence biological activity?
- Methodology :
- SAR Studies : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and target affinity. For example, trifluoromethyl substitution improves cytoprotective activity in ethanol-induced gastric ulcer models .
- Functional Group Screening : Comparative assays of esters (-COOEt) vs. amides (-CONHR) reveal ester derivatives exhibit superior PI3K inhibition (IC₅₀ ~50 nM) due to enhanced membrane permeability .
Q. What advanced analytical methods assess purity and stability under varying conditions?
- Methodology :
- HPLC Purity Analysis : Reverse-phase C18 columns (e.g., 98% purity at 254 nm) with mobile phases like acetonitrile/water (0.1% TFA) detect impurities .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) under nitrogen atmospheres .
- Forced Degradation Studies : Acid/alkali hydrolysis (e.g., 0.1 M HCl/NaOH) identifies labile functional groups (e.g., ester hydrolysis) .
Notes
- Contradictions : While Friedel-Crafts acylation and substitution reactions are both effective, the former prioritizes regioselectivity, whereas the latter emphasizes industrial scalability.
- Unreliable Sources : Commercial data (e.g., pricing, storage) from product guides are excluded per user guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
